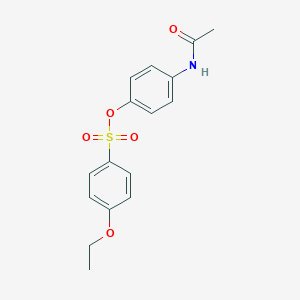
4-(Acetylamino)phenyl 4-ethoxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Acetylamino)phenyl 4-ethoxybenzenesulfonate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly used as a reagent in organic synthesis and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(Acetylamino)phenyl 4-ethoxybenzenesulfonate is not fully understood. However, it is believed to act as an acylating agent, reacting with various nucleophiles such as amines and alcohols.
Biochemical and Physiological Effects:
Studies have shown that 4-(Acetylamino)phenyl 4-ethoxybenzenesulfonate has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, and it has also been shown to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(Acetylamino)phenyl 4-ethoxybenzenesulfonate in lab experiments is its versatility as a reagent in organic synthesis. It is also relatively easy to synthesize and purify. However, one limitation is that it can be toxic and should be handled with care.
Orientations Futures
There are many potential future directions for the use of 4-(Acetylamino)phenyl 4-ethoxybenzenesulfonate in scientific research. One possible direction is the development of new drugs and pharmaceuticals based on its anti-inflammatory and anti-cancer properties. Another direction is the synthesis of new natural products and biologically active compounds using this compound as a reagent. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of 4-(Acetylamino)phenyl 4-ethoxybenzenesulfonate involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-aminophenyl acetate in the presence of a base such as triethylamine. The resulting compound can be purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
This compound has been widely used in scientific research as a reagent in organic synthesis. It has been shown to have potential applications in the development of new drugs and pharmaceuticals. It has also been used in the synthesis of various natural products and biologically active compounds.
Propriétés
Formule moléculaire |
C16H17NO5S |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
(4-acetamidophenyl) 4-ethoxybenzenesulfonate |
InChI |
InChI=1S/C16H17NO5S/c1-3-21-14-8-10-16(11-9-14)23(19,20)22-15-6-4-13(5-7-15)17-12(2)18/h4-11H,3H2,1-2H3,(H,17,18) |
Clé InChI |
MABASKXEMGYBIQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C |
SMILES canonique |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281574.png)

![2,5-dichloro-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281588.png)
![2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281589.png)
![2-Methoxyethyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281590.png)
![2-Methoxyethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281599.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-chlorobenzenesulfonamide](/img/structure/B281602.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-ethylbenzenesulfonamide](/img/structure/B281603.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-bromobenzenesulfonamide](/img/structure/B281604.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-naphthyl]-4-chlorobenzenesulfonamide](/img/structure/B281608.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide](/img/structure/B281609.png)
![Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281611.png)
![Isopropyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281612.png)
![Isopropyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281616.png)